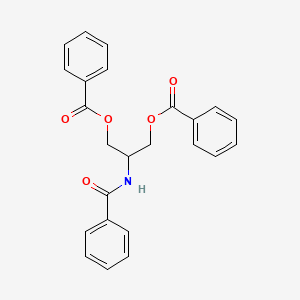

2-(Benzoylamino)propane-1,3-diyl dibenzoate

Description

2-(Benzoylamino)propane-1,3-diyl dibenzoate is a synthetic organic compound featuring a propane-1,3-diyl backbone substituted with a benzoylamino group at the central carbon and two benzoate ester groups at the terminal positions (Figure 1). This compound is synthesized via palladium-catalyzed amino- and alkoxycarbonylation reactions, yielding a white solid with a melting point of 157°C and a moderate isolated yield of 57% . Key spectroscopic data include:

Properties

CAS No. |

71811-34-2 |

|---|---|

Molecular Formula |

C24H21NO5 |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(2-benzamido-3-benzoyloxypropyl) benzoate |

InChI |

InChI=1S/C24H21NO5/c26-22(18-10-4-1-5-11-18)25-21(16-29-23(27)19-12-6-2-7-13-19)17-30-24(28)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,26) |

InChI Key |

XCOPAQRFOWAUFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)propane-1,3-diyl dibenzoate typically involves the esterification of 1,2-propanediol with benzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzoylamino)propane-1,3-diyl dibenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Propane-1,2-diol derivatives.

Substitution: Various benzoyl-substituted compounds.

Scientific Research Applications

Chemistry: 2-(Benzoylamino)propane-1,3-diyl dibenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various benzoate esters and other organic compounds .

Biology and Medicine: In biological research, this compound is used to study esterification reactions and their role in metabolic pathways. It is also investigated for its potential pharmacological properties .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)propane-1,3-diyl dibenzoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release benzoic acid and 1,2-propanediol. These products can further participate in metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Structural Analogs with Propane-1,3-diyl Backbones

Compounds sharing the propane-1,3-diyl scaffold but differing in functional groups are compared below:

Key Observations :

- Functional Group Influence : The benzoate esters in the target compound enhance hydrophobicity compared to the hydroxyl or amine groups in analogs like 3a or the triazole-diamine derivative .

- Synthetic Efficiency : The target compound’s moderate yield (57%) contrasts with the 97% yield of the triazole intermediate in , likely due to differences in reaction mechanisms (e.g., CuAAC click chemistry vs. palladium catalysis) .

Physicochemical Properties

- Melting Points: The target compound’s melting point (157°C) reflects its crystalline aromatic ester structure.

- Solubility : The dibenzoate esters likely render the compound soluble in organic solvents (e.g., CHCl₃), whereas diol or diamine analogs show higher polarity and water solubility .

Biological Activity

2-(Benzoylamino)propane-1,3-diyl dibenzoate is an organic compound characterized by its unique structural features, including a propane backbone with benzoyl and amino groups. This compound, with the molecular formula C24H21NO5, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure

The structure of this compound includes:

- Two benzoate moieties attached to a central propane-1,3-diol framework.

- An amino group that contributes to its reactivity and interaction with biological systems.

This configuration allows the compound to participate in metabolic pathways and interact with various biological targets.

Metabolic Pathways

Research indicates that this compound may play a role in metabolic processes due to its ability to undergo hydrolysis. The hydrolysis of its ester groups releases benzoic acid and 1,2-propanediol, both of which are known to participate in various biological processes. This hydrolytic activity suggests potential pharmacological effects that warrant further investigation.

Interaction Studies

Interaction studies have focused on the compound's reactivity with biological molecules. The presence of ester groups enables it to interact with enzymes and other proteins, potentially influencing metabolic pathways. Such interactions could lead to therapeutic applications in drug development, particularly in targeting specific metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit specific enzyme activities linked to metabolic disorders. For instance, studies involving benzoic acid derivatives have shown inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels; however, comprehensive studies are necessary to elucidate any potential adverse effects associated with long-term exposure or high concentrations .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Propanediol dibenzoate | C18H18O4 | Lacks amino group; simpler structure |

| Propylene glycol dibenzoate | C18H18O4 | Similar backbone; primarily used as a plasticizer |

| Glyceryl tribenzoate | C21H22O5 | Contains glycerol; used in food applications |

The presence of the benzoylamino group in this compound distinguishes it from these compounds by enhancing its reactivity and solubility characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.